molecular formula C25H32ClN5O2 B1678010 Nefazodone CAS No. 83366-66-9

Nefazodone

Cat. No. B1678010
CAS RN: 83366-66-9
M. Wt: 470.0069
InChI Key: VRBKIVRKKCLPHA-UHFFFAOYSA-N
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Description

Nefazodone is an antidepressant used to treat mental depression . It is a phenylpiperazine compound and is related to trazodone . It has been described as a serotonin antagonist and reuptake inhibitor (SARI) due to its combined actions as a potent antagonist of the serotonin 5-HT 2A and 5-HT 2C receptors and weak serotonin–norepinephrine–dopamine reuptake inhibitor (SNDRI) .


Synthesis Analysis

A process for the preparation of Nefazodone hydrochloride involves direct conversion of semicarbazide dihydrochloride into Nefazodone hydrochloride .


Molecular Structure Analysis

Nefazodone has a molecular formula of C25H32ClN5O2 . It has some structural features similar to itraconazole .


Chemical Reactions Analysis

Nefazodone may increase the orthostatic hypotensive, hypotensive, and antihypertensive activities of Pizotifen. It may also decrease the excretion rate of Plazomicin which could result in a higher serum level .


Physical And Chemical Properties Analysis

Nefazodone has a molecular weight of 470.007 g/mol and a monoisotopic mass of 469.224457 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 599.6±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C .

Scientific Research Applications

Treatment of Chronic Depression

  • Scientific Field : Psychiatry
  • Application Summary : Nefazodone is used in the maintenance treatment to prevent recurrences in chronic forms of major depressive disorder (MDD) .
  • Methods of Application : A total of 165 outpatients with chronic, nonpsychotic MDD, MDD plus dysthymic disorder (“double-depression”), or recurrent MDD with incomplete interepisode recovery, who achieved and maintained a clinical episode response during acute and continuation treatment with either nefazodone alone or nefazodone combined with psychotherapy, were randomized to 52 weeks of double-blind nefazodone (maximum dose 600 mg/day) or placebo .
  • Results : The occurrence of major depressive episodes during maintenance treatment was assessed with the 24-item Hamilton Rating Scale for Depression, a DSM-IV MDD checklist, and a blinded review of symptom exacerbations by a consensus committee of research clinicians .

Management of Major Depression

  • Scientific Field : Psychiatry
  • Application Summary : Nefazodone hydrochloride is a phenylpiperazine antidepressant with a mechanism of action that is distinct from those of other currently available drugs .
  • Methods of Application : Nefazodone potently and selectively blocks postsynaptic serotonin (5- hydroxytryptamine; 5- HT) 5- HT2A receptors and moderately inhibits serotonin and noradrenaline (norepinephrine) reuptake .
  • Results : Nefazodone produced clinical improvements that were significantly greater than those with placebo and similar to those achieved with imipramine, and the selective serotonin reuptake inhibitors (SSRIs) fluoxetine, paroxetine and sertraline .

Treatment of Depression-Related Anxiety and Sleep Disturbances

  • Scientific Field : Psychiatry
  • Application Summary : Nefazodone is a structural analogue of trazodone but is pharmacologically distinct. It produced clinical benefits in patients with depression-related anxiety and sleep disturbances .
  • Results : In placebo-controlled trials, nefazodone was as effective as imipramine for the treatment of major depression .

Treatment of Depression-Related Anxiety

  • Scientific Field : Psychiatry
  • Application Summary : Nefazodone has demonstrated effectiveness in patients with depression-related anxiety .
  • Methods of Application : The specific methods of application are not specified in the source .
  • Results : More than 2000 patients have received nefazodone in clinical trials. The most commonly reported adverse drug reactions (ADRs) are asthenia, somnolence, dry mouth, nausea, constipation, dizziness, lightheadedness, confusion, abnormal vision, and blurred vision .

Treatment of Sleep Disturbances

  • Scientific Field : Psychiatry
  • Application Summary : Nefazodone produced clinical benefits in patients with sleep disturbances related to depression .
  • Methods of Application : The specific methods of application are not specified in the source .
  • Results : Nefazodone does not inhibit rapid-eye movement sleep .

Inhibition of Hepatic P-450 Isoenzyme CYP3A4

  • Scientific Field : Pharmacology
  • Application Summary : Nefazodone is an inhibitor of the hepatic P-450 isoenzyme CYP3A4 .
  • Methods of Application : The specific methods of application are not specified in the source .
  • Results : Nefazodone may increase concentrations of drugs metabolized by this isoenzyme, such as terfenadine, astemizole, triazolam, alprazolam, and midazolam .

Treatment of Post-Traumatic Stress Disorder (PTSD)

  • Scientific Field : Psychiatry
  • Application Summary : Nefazodone has been used in the treatment of PTSD .
  • Methods of Application : The specific methods of application are not specified in the source .
  • Results : The results of this application are not specified in the source .

Treatment of Social Anxiety Disorder

  • Scientific Field : Psychiatry
  • Application Summary : Nefazodone has been used in the treatment of social anxiety disorder .
  • Methods of Application : The specific methods of application are not specified in the source .
  • Results : The results of this application are not specified in the source .

Treatment of Obsessive-Compulsive Disorder (OCD)

  • Scientific Field : Psychiatry
  • Application Summary : Nefazodone has been used in the treatment of OCD .
  • Methods of Application : The specific methods of application are not specified in the source .
  • Results : The results of this application are not specified in the source .

Future Directions

Nefazodone has shown potential benefit in panic disorder and generalized anxiety disorder in several open-label studies, but no controlled studies have been conducted . Further long-term and comparative studies will provide a more accurate assessment of the relative place of nefazodone in the management of major depression .

properties

IUPAC Name

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-ethyl-4-(2-phenoxyethyl)-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32ClN5O2/c1-2-24-27-31(25(32)30(24)18-19-33-23-10-4-3-5-11-23)13-7-12-28-14-16-29(17-15-28)22-9-6-8-21(26)20-22/h3-6,8-11,20H,2,7,12-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBKIVRKKCLPHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=O)N1CCOC2=CC=CC=C2)CCCN3CCN(CC3)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

82752-99-6 (hydrochloride)
Record name Nefazodone [INN:BAN]
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DSSTOX Substance ID

DTXSID2023357
Record name Nefazodone
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Molecular Weight

470.0 g/mol
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Physical Description

Solid
Record name Nefazodone
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Solubility

32.6 [ug/mL] (The mean of the results at pH 7.4), 6.98e-02 g/L
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Mechanism of Action

Within the serotonergic system, nefazodone acts as an antagonist at type 2 serotonin (5-HT2) post-synaptic receptors and, like fluoxetine-type antidepressants, inhibits pre-synaptic serotonin (5-HT) reuptake. These mechanisms increase the amount of serotonin available to interact with 5-HT receptors. Within the noradrenergic system, nefazodone inhibits norepinephrine uptake minimally. Nefazodone also antagonizes alpha(1)-adrenergic receptors, producing sedation, muscle relaxation, and a variety of cardiovascular effects. Nefazodone's affinity for benzodiazepine, cholinergic, dopaminergic, histaminic, and beta or alpha(2)-adrenergic receptors is not significant.
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Product Name

Nefazodone

Color/Form

Crystals from 2-propanol/heptane

CAS RN

83366-66-9, 82752-99-6
Record name Nefazodone
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Melting Point

83-84 °C, Crystals from 2-propanol, with slow cooling yields a polymorph. MP: 186.0-187.0 °C. Also reported as crystals from ethanol. Nonhygroscopic. MP. 175-177 °C. Freely solluble in chloroform; soluble in propylene gylcol; slightly soluble in polyethylene glycol, water /Nefazodone hydrchloride/, 83 - 84 °C
Record name Nefazodone
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Record name Nefazodone
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Synthesis routes and methods

Procedure details

Nefazodone and two processes for its preparation have) been described in Canadian Patent 1,198,436 and in PCT/EP93/03119 published May 26, 1994. The '436 patent relates to the preparation of 2-phenoxyalkyl-1,2,4 triazol-3-one derivatives Scheme 1 below depicts the two different methods described in the '436 patent. ##STR1## 5-Ethyl-4-(2-phenoxyethyl)-2H-1,2,4-triazol-3-one, compound 1.3 is alkylated with 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine, compound 1.5 in the presence of base to give nefazodone. Alternatively, 2-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl-5-ethyl-4H-1,2,4-triazol-3-one, compound 1.4, is alkylated with 2-phenoxyethyl chloride in the presence of base to give nefazodone.
Name
3-[4-(3-chlorophenyl)-1-piperazinyl]propyl-5-ethyl-4H-1,2,4-triazol-3-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound 1.4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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